2,3-Dihydrohinokiflavone
Overview
Description
2,3-Dihydrohinokiflavone is a suppressor of matrix metalloproteinases (MMP) gene expression and shows strong activity against Leishmania with an IC50 of 1.6 μM .
Synthesis Analysis
2,3-Dihydrohinokiflavone is a flavonoid compound isolated from the stem bark of Rhus tripartite .Molecular Structure Analysis
The molecular formula of 2,3-Dihydrohinokiflavone is C30H20O10 . The molecular weight is 540.47 .Scientific Research Applications
Antiviral Drug Candidate against MERS-CoV S1-NTD
- Scientific Field: Pharmacology and Virology .
- Summary of Application: 2,3-Dihydrohinokiflavone was identified as a potential natural antiviral drug candidate against the Middle East respiratory syndrome coronavirus (MERS-CoV) by targeting the N-terminal domain (NTD) of receptor-binding S1 subunit of coronavirus spike (S) proteins .
- Methods of Application: The study used a structure-based pharmacophore model (SBPM) to the active site (AS) cavity of the S1-NTD, followed by pharmacophore-based virtual screening of 11,295 natural compounds .
- Results: Three optimized natural compounds, including 2,3-Dihydrohinokiflavone, exhibited substantial docking energy >−9.00 kcal/mol .
Anti-Stress Activity
- Scientific Field: Pharmacology .
- Summary of Application: 2,3-Dihydrohinokiflavone was isolated from S. bryopteris and evaluated for putative anti-stress activity against several anti-stress animals’ models .
- Methods of Application: The study used chromatographic and spectroscopic analysis to isolate 2,3-Dihydrohinokiflavone from S. bryopteris and then evaluated the bioactive fraction for putative anti-stress activity against several anti-stress animals’ models .
- Results: The results or outcomes of this study were not specified in the source .
Safety And Hazards
Future Directions
2,3-Dihydrohinokiflavone has immense potential in scientific research. Unveiling new insights into its applications can accelerate progress and fuel innovation. It deserves further attention as a regulator of pre-mRNA splicing, useful to treat cancers (in particular hepatocellular carcinoma) and other human pathologies .
properties
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMWIOUSTYKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346173 | |
Record name | 2,3-Dihydrohinokiflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrohinokiflavone | |
CAS RN |
34292-87-0 | |
Record name | 2,3-Dihydrohinokiflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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